4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine
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Overview
Description
4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Toxicological Studies
Nociceptin/Orphanin FQ Peptide Receptors
A study on the therapeutic benefits of nociceptin opioid peptide receptor (NOP) antagonism for conditions such as obesity, eating disorders, and depression highlighted a compound (LY2940094) similar in structure to the one you're interested in. The research investigated NOP receptor occupancy in both rats and humans, suggesting the compound's potential for testing clinical efficacy in brain-related disorders due to its ability to penetrate the human brain and achieve high NOP receptor occupancy levels (Raddad et al., 2016).
Disposition and Metabolism Studies
Another study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist (SB-649868), aimed at treating insomnia. The research provided insights into the elimination patterns and metabolic pathways of this compound in humans, highlighting its extensive metabolism and the principal routes involved. This study contributes to understanding the pharmacokinetics of complex organic compounds in medical research (Renzulli et al., 2011).
Metabolic and Interaction Studies
Interaction with Ethanol
Research on 4-Methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase, discussed its potential to treat methanol and ethylene glycol intoxications. The study explored mutual inhibitory effects between ethanol and 4-MP on their elimination, providing valuable information on the metabolism of such compounds and their therapeutic applications in toxicology (Jacobsen et al., 1996).
Methanol Poisoning Treatment
A case study on methanol poisoning in a child treated with fomepizole highlighted the effectiveness of this approach in avoiding the adverse effects associated with traditional ethanol infusion treatments. This instance illustrates the application of chemical antagonists in critical care and toxicology, emphasizing the compound's safety and efficacy (Brown et al., 2001).
Mechanism of Action
Pyrazole
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(25-14-10-17(11-15-25)16-26-13-5-12-24-26)22-18-6-1-3-8-20(18)28-21-9-4-2-7-19(21)22/h1-9,12-13,17,22H,10-11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWHLDHVVYLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.